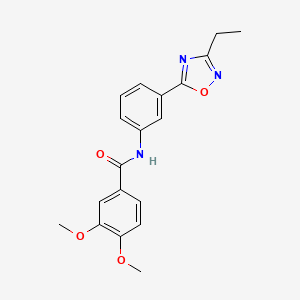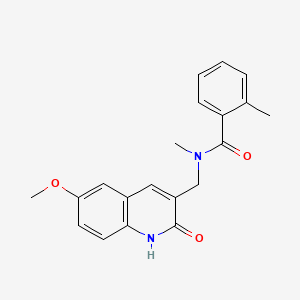
N-(3-isopropoxypropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as IPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-isopropoxypropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to act on the endocannabinoid system, specifically by inhibiting the enzyme fatty acid amide hydrolase (FAAH). This inhibition leads to an increase in the levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. These effects are believed to be due to the increase in endocannabinoid levels caused by FAAH inhibition. This compound has also been shown to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-isopropoxypropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of the endocannabinoid system. However, this compound is not a widely used compound, and its synthesis can be complex and time-consuming.
Direcciones Futuras
There are several future directions for research on N-(3-isopropoxypropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of this compound-based drugs for the treatment of pain and inflammation. Another area of interest is the use of this compound as a herbicide in agriculture. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of new materials with unique properties.
Métodos De Síntesis
N-(3-isopropoxypropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isopropyl alcohol and thionyl chloride. The resulting product is then reacted with 3-aminopropyltriethoxysilane to yield this compound.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In agriculture, this compound has been tested as a herbicide due to its ability to inhibit the growth of certain plants. In material science, this compound has been used as a precursor for the synthesis of functionalized silica nanoparticles.
Propiedades
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-propan-2-yloxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-13(2)22-12-6-11-18-15(21)9-10-16-19-17(20-23-16)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOICXAGLQCBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-fluorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7697942.png)





![1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697990.png)


![2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7698012.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)

